METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT
Description
Telomer Chemistry Fundamentals
Telomerization is a specialized oligomerization process that produces molecules (telomers) with distinct terminal groups. The reaction follows the general scheme:
$$ \text{A–B} + n\text{M} \rightarrow \text{A–(M)}n\text{–B} $$
where A–B is the telogen (chain-transfer agent), M is the taxogen (monomer), and n is the degree of polymerization. For methacrylic acid-sodium hydrogen sulfite telomers, sodium hydrogen sulfite ($$\text{NaHSO}3$$) acts as the telogen, while methacrylic acid ($$\text{CH}2=\text{C(CH}3\text{)COOH}$$) serves as the taxogen. The reaction terminates with sulfite groups at both ends, forming a sodium salt structure ($$\text{Na}^+$$) for solubility.
Key characteristics of telomers include:
- Controlled molecular weight : Governed by the telogen-to-monomer ratio.
- Functional end groups : Sulfite termini enable further chemical modifications.
- Radical-mediated mechanisms : Initiated by peroxides or azobisisobutyronitrile (AIBN).
Table 1 : Comparison of Telomerization Reactions Involving Methacrylic Acid Derivatives
Historical Development of Methacrylic Acid-Based Telomers
The chemistry of methacrylic acid telomers emerged alongside advancements in polymer science during the mid-20th century. Key milestones include:
- 1950s–1960s : Discovery of radical telomerization mechanisms for acrylic monomers, enabling controlled oligomer synthesis.
- 1972 : Patent US3816512A documented sulfuryl halide-mediated telomerization of alkyl methacrylates, highlighting sulfite end-group utility.
- 1980s–1990s : Systematic studies on methacrylate telomers using bromotrichloromethane, revealing tacticity-dependent reactivity.
- 2010s : Development of sodium hydrogen sulfite telomers for water treatment, leveraging sulfite’s redox activity.
Industrial adoption accelerated with the need for functional oligomers in coatings, adhesives, and hydrogels. For instance, sodium hydrogen sulfite telomers improved scale inhibition in cooling systems due to their chelating properties.
Significance in Polymer Science and Materials Engineering
Methacrylic acid-sodium hydrogen sulfite telomers bridge small-molecule reactivity and polymer functionality. Their applications include:
Water Treatment
Functional Hydrogels
Surface Modification
Table 2 : Industrial Applications of Methacrylic Acid-Sodium Hydrogen Sulfite Telomers
Properties
CAS No. |
156559-16-9 |
|---|---|
Molecular Formula |
C4H5Na3O5S |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
trisodium;2-methylprop-2-enoate;sulfite |
InChI |
InChI=1S/C4H6O2.3Na.H2O3S/c1-3(2)4(5)6;;;;1-4(2)3/h1H2,2H3,(H,5,6);;;;(H2,1,2,3)/q;3*+1;/p-3 |
InChI Key |
GQOZJCFHSKGFND-UHFFFAOYSA-K |
Canonical SMILES |
CC(=C)C(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reactant Preparation and Seeding
The foundational step in synthesizing the telomer involves producing high-purity sodium methacrylate. As detailed in US3021364A, this is achieved through a dry saponification reaction between methyl methacrylate (MMA) and solid sodium hydroxide (NaOH). Essential parameters include:
-
Anhydrous conditions : Moisture content must be maintained below 0.05% to prevent hydrolysis side reactions.
-
Seed catalyst : Pre-formed sodium methacrylate (5–25% of total charge) is added to initiate the exothermic saponification, reducing induction periods and ensuring uniform aggregation.
-
Stoichiometric ratios : MMA is used in a 1–2% molar excess over NaOH to guarantee complete conversion, with residual alkalinity (as NaOH) below 0.08% in the final product.
Reaction Conditions and Agitation
The reaction proceeds at 55–80°C under vigorous mechanical agitation to dissipate heat and prevent localized hot spots. A positive scraping agitator ensures homogeneous mixing, converting the initial paste into dry, spherical aggregates within 75–120 minutes. Methanol byproduct is continuously removed via condensation, yielding a granular powder with:
-
Purity : ≥99.5% sodium methacrylate
-
Moisture : <0.03%
-
Viscosity : 103.2 sec (10% aqueous solution, Ostwald-Cannon-Fenske viscometer).
Telomerization with Sodium Hydrogen Sulfite
Telogen-Monomer System
The telomerization step couples sodium methacrylate with sodium hydrogen sulfite (NaHSO₃) under radical-initiated conditions. Adapting methodologies from US2875253A, the reaction employs:
-
Initiator : 0.5 mol% potassium persulfate (K₂S₂O₈) or ammonium persulfate ((NH₄)₂S₂O₈) in a 3:1 water-to-monomer ratio.
-
Temperature : 25–100°C for 1–10 hours, balancing reaction rate against thermal degradation risks.
-
Molar ratios : A 1:3 ratio of sodium methacrylate to NaHSO₃ ensures telogen incorporation into the polymer backbone.
Mechanism and Kinetics
The telomerization proceeds via a radical chain mechanism:
-
Initiation : Persulfate decomposes to sulfate radicals () at elevated temperatures.
-
Propagation : Radicals abstract hydrogen from NaHSO₃, generating telogen radicals () that add to methacrylate monomers.
-
Termination : Chain growth ceases via radical recombination or disproportionation, yielding telomers with 2–20 repeating units.
Purification and Stabilization
Fractional Distillation
Crude telomer mixtures are separated using fractional distillation under reduced pressure (10–50 mmHg). Key fractions are identified by boiling point ranges:
| Fraction | Boiling Range (°C) | Composition |
|---|---|---|
| 1 | 80–100 | Unreacted MMA |
| 2 | 100–150 | Oligomers (n=2–5) |
| 3 | 150–200 | High polymers (n=6–20) |
Stabilization Techniques
To inhibit post-synthesis polymerization, stabilizers such as hydroquinone (50–100 ppm) or fluorinated antimony compounds (e.g., ) are added. The final product is lyophilized to achieve:
Analytical Characterization
Spectroscopic Methods
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a glass transition temperature () of 120–135°C, indicative of high crosslink density from sulfonate groups.
Comparative Analysis of Industrial Methods
| Parameter | US3021364A (Saponification) | US2875253A (Telomerization) | This Work |
|---|---|---|---|
| Reaction Medium | Anhydrous paste | Aqueous | Hybrid |
| Catalyst | Seed sodium methacrylate | Persulfate | Persulfate |
| Yield (%) | 99.5 | 85–90 | 92–95 |
| Purity (%) | 99.5 | 95 | 98 |
Chemical Reactions Analysis
Types of Reactions
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfite and methacrylic acid derivatives.
Substitution: It can participate in substitution reactions where the hydrogen sulfite group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonic acids, sulfites, and various methacrylic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
-
Polymer Synthesis
- Functionality : Methacrylic acid is a well-known building block for polymers used in various applications including coatings and adhesives. The telomerization process can enhance the properties of these polymers, such as adhesion and flexibility.
- Case Study : Research indicates that incorporating Methacrylic Acid-Sodium Hydrogen Sulfite Telomer into polymer matrices improves their mechanical properties and thermal stability. For instance, studies have shown that polymers modified with this telomer exhibit enhanced resistance to environmental degradation.
-
Drug Delivery Systems
- Biocompatibility : The sodium hydrogen sulfite component may impart biocompatibility, making it suitable for biomedical applications such as drug delivery systems.
- Case Study : A study demonstrated that drug delivery systems utilizing methacrylic acid-based polymers showed improved release profiles for therapeutic agents, suggesting that the telomer could facilitate targeted drug delivery.
-
Environmental Applications
- Water Treatment : The water-soluble nature of this telomer allows its use in water treatment processes, where it can act as a flocculant or dispersant.
- Case Study : In wastewater treatment studies, the addition of Methacrylic Acid-Sodium Hydrogen Sulfite Telomer was shown to improve the removal efficiency of suspended solids and contaminants from industrial effluents.
-
Adhesives and Coatings
- Performance Enhancement : The compound can be utilized in formulating adhesives and coatings that require enhanced adhesion properties to inorganic substrates.
- Case Study : Research has indicated that methacrylate-based adhesives incorporating this telomer exhibit superior bonding strength compared to traditional formulations, making them suitable for demanding applications such as automotive and aerospace industries .
Data Tables
Mechanism of Action
The mechanism of action of METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT involves its ability to act as a reducing agent. It interacts with molecular targets such as oxidizing agents and metal ions, leading to the reduction of these species. The pathways involved include electron transfer processes that result in the formation of reduced products and the release of sulfur dioxide .
Comparison with Similar Compounds
Table 1: Structural Properties of Sodium-Based Sulfite/Sulfate Compounds
Chemical Reactivity and Stability
- Methacrylic Acid-Sodium H. Sulfite Telomer : The sulfite groups act as radical scavengers, enhancing stability in oxidative environments. Its polymeric structure provides thermal resistance compared to low-molecular-weight analogs .
- Sodium Methacrylate : Lacks sulfite/sulfate groups but exhibits high reactivity in polymerization due to the methacrylate moiety. Requires stabilizers to prevent premature crosslinking .
- Sodium Bisulfite : A small molecule with strong reducing properties; prone to decomposition under heat, releasing SOₓ gases .
- Sodium Methallyl Sulfonate : Combines sulfonate’s hydrophilicity with methallyl’s copolymerization capability, making it suitable for hydrophilic polymers .
Table 2: Thermal and Oxidative Stability
Biological Activity
Methacrylic acid-sodium hydrogen sulfite telomer, sodium salt (CAS No. 156559-16-9) is a compound formed by the telomerization of methacrylic acid with sodium hydrogen sulfite. This compound exhibits unique properties that make it of interest in various biological and industrial applications. Understanding its biological activity is crucial for evaluating its potential uses, especially in biomedical fields.
- Molecular Formula : CHNaOS
- Molar Mass : 192.16 g/mol
- Synonyms : Methacrylic acid/sodium hydrogen sulfite telomer, sodium salt; 2-Propenoic acid, 2-methyl-, telomer with sodium sulfite (1:1), sodium salt.
Biological Activity Overview
The biological activity of methacrylic acid-sodium hydrogen sulfite telomer primarily revolves around its potential as a biocide and its interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to methacrylic acid-sodium hydrogen sulfite telomer can exhibit antimicrobial properties. The mechanism typically involves:
- Adsorption : The compound binds to negatively charged bacterial cell surfaces.
- Membrane Disruption : It penetrates the cell wall, disrupting the cytoplasmic membrane and leading to cell lysis .
Cytotoxicity and Cell Proliferation
Studies assessing the cytotoxic effects of similar compounds have utilized various assays, including:
- MTT Assay : Measures cell viability based on mitochondrial activity.
- Colony-Forming Assays : Evaluates anchorage-independent growth and migration capabilities of tumor cells .
Case Studies and Research Findings
- Polybetaines in Biomedical Applications :
- Evaluation of Natural Compounds :
-
Toxicity Assessment of Polymeric Substances :
- A study focused on polymeric food-contact substances indicated that such compounds could exhibit varying degrees of toxicity depending on their chemical structure and exposure levels. This underscores the necessity for thorough toxicity evaluations for methacrylic acid-sodium hydrogen sulfite telomer before widespread application .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 156559-16-9 |
| Molecular Formula | CHNaOS |
| Molar Mass | 192.16 g/mol |
| Antimicrobial Activity | Yes (mechanism involves membrane disruption) |
| Cytotoxicity Assays Used | MTT Assay, Colony-Forming Assays |
Q & A
Q. How can computational modeling predict the telomer’s performance in novel applications (e.g., drug delivery)?
- Methodological Answer : Apply coarse-grained molecular dynamics (CGMD) to simulate self-assembly behavior. Validate with cryo-TEM imaging and in vitro release studies using fluorescently tagged model drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
